gp100 (86-95)
Description
Glycoprotein 100 (gp100) is a melanocyte lineage-specific antigen expressed in healthy melanocytes, retinal cells, and melanoma cells but absent in other tissues, making it a critical target for melanoma immunotherapy . It is processed into peptides presented by MHC class I molecules, enabling recognition by cytotoxic T lymphocytes (CTLs). Other well-studied gp100 epitopes, such as gp100(209-217) and gp100(280-288), have been modified to enhance MHC binding and T-cell responses, serving as benchmarks for comparison .
Properties
sequence |
IALNFPGSQK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (86-95); gp100 (86-95) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Other gp100-Derived Peptides
gp100(209-217) and gp100(280-288)
- Modifications for Efficacy : Substitutions at anchor residues (e.g., gp100(209-217, 2M) and gp100(280-288, 9V)) improve MHC binding affinity and CD8+ T-cell reactivity. In clinical trials, 85.7% of patients exhibited CD8+ T-cell responses to these modified peptides .
- Clinical Outcomes: A Phase I trial of gp100(280-288) with a tetanus helper peptide reported a 14% CTL response rate and 75% survival at 4.7 years in resected melanoma patients .
Helper T-Cell Epitopes
- Epitopes like gp100(175-189) and gp100(74-89) lie proximal to CTL epitopes, enabling synergistic immune activation. These epitopes offer broader population coverage due to promiscuous MHC class II binding .
Comparison with Non-Peptide Therapies
Dacarbazine (Chemotherapy)
- Efficacy : Adjusted median overall survival (OS) for dacarbazine was inferior to granulocyte-macrophage colony-stimulating factor (GM-CSF) and gp100 combinations (e.g., 6.4 months vs. 10.0 months for GM-CSF in stage IIIB–IV M1c patients) .
- Limitations: Lacks durable responses and is overshadowed by immunotherapies in modern protocols .
Ipilimumab (CTLA-4 Inhibitor)
- Combination with gp100: Ipilimumab + gp100 improved median OS to 10.0 months vs. 6.4 months for gp100 alone in a Phase III trial. However, ipilimumab monotherapy showed similar efficacy (10.1 months OS), suggesting gp100’s additive role is modest .
Nivolumab (PD-1 Inhibitor)
- Indirect Comparison : Nivolumab demonstrated superiority over dacarbazine in CheckMate 066, while ipilimumab was compared against gp100 in MDX010-020. Network meta-analyses position nivolumab and ipilimumab above older agents like gp100 and dacarbazine .
Combination Therapies and Adjuvants
IL-2 + gp100
- Improved progression-free survival (PFS) and median OS compared to IL-2 monotherapy, with a 5% complete response rate .
Adjuvant Systems
- Montanide ISA-51 and QS-21 adjuvants enhanced CTL responses to gp100(280-288), though response rates remained moderate (14%) .
Critical Analysis and Limitations
- gp100 Monotherapy: Poor efficacy as a standalone agent, necessitating combinations with cytokines (IL-2) or checkpoint inhibitors .
- Heterogeneity in Trials : Variability in peptide modifications, adjuvants, and patient populations complicates direct comparisons .
- Immune-Related Toxicity : Ipilimumab-gp100 combinations incurred grade 3/4 adverse events in 10–15% of patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
